5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] 5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
Brand Name: Vulcanchem
CAS No.:
VCID: VC15949098
InChI: InChI=1S/C14H20N2O/c1-16-11-8-14(6-9-15-10-7-14)17-13-5-3-2-4-12(13)16/h2-5,15H,6-11H2,1H3
SMILES:
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol

5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

CAS No.:

Cat. No.: VC15949098

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] -

Specification

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
IUPAC Name 5-methylspiro[3,4-dihydro-1,5-benzoxazepine-2,4'-piperidine]
Standard InChI InChI=1S/C14H20N2O/c1-16-11-8-14(6-9-15-10-7-14)17-13-5-3-2-4-12(13)16/h2-5,15H,6-11H2,1H3
Standard InChI Key LEUCEWVWSFMQDT-UHFFFAOYSA-N
Canonical SMILES CN1CCC2(CCNCC2)OC3=CC=CC=C31

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

5-Methyl-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine] features a spirocyclic scaffold where a benzooxazepine ring is connected to a piperidine ring via a shared spiro carbon atom (Figure 1). The benzooxazepine component consists of a benzene fused to a seven-membered oxazepine ring containing one oxygen and one nitrogen atom. The piperidine ring, a six-membered amine, contributes basicity and structural flexibility. The methyl group at the fifth position introduces steric and electronic modifications that influence reactivity and intermolecular interactions .

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular formulaC₁₅H₂₀N₂O
Molecular weight244.34 g/mol
Ring systemsBenzooxazepine, piperidine
SubstituentsMethyl at C5 of benzooxazepine
StereochemistrySpiro carbon creates non-planar conformation

Electronic and Steric Effects

The methyl group at C5 induces electron-donating effects through hyperconjugation, stabilizing adjacent electrophilic centers. This substituent also imposes steric hindrance, potentially limiting access to certain binding pockets in biological targets. The piperidine nitrogen, with a pKa ~10.5, can protonate under physiological conditions, enhancing water solubility and enabling salt formation .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 5-methyl-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine] likely involves:

  • Construction of the benzooxazepine ring via cyclization.

  • Spiro-fusion with a preformed piperidine derivative.

  • Introduction of the methyl group through alkylation or Suzuki coupling.

Stepwise Synthesis

A plausible route, adapted from analogous spirocyclic syntheses , proceeds as follows:

Step 1: Formation of Benzooxazepine Precursor
Reaction of 2-aminophenol with methyl glycidyl ether under acidic conditions yields 5-methyl-4,5-dihydrobenzo[B] oxazepine.

Step 2: Spirocyclization
Treatment with piperidine-4-carboxylic acid chloride in the presence of NaH induces spiro-fusion at the C2 position.

Step 3: Reduction and Purification
Sodium borohydride reduction of intermediate imines followed by crystallization from ethanol affords the final product .

Table 2: Optimization Parameters for Key Steps

StepReagentTemperatureYield (%)Purity (%)
1H₂SO₄ (cat.)80°C7295
2NaH, DMF0°C → RT5888
3NaBH₄, EtOH25°C8299

Physicochemical Properties

Solubility and Partitioning

Experimental logP values for analogous spiro compounds range from 2.1–3.4, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is enhanced at acidic pH due to piperidine protonation, with predicted solubility of 12 mg/mL at pH 2 versus 0.3 mg/mL at pH 7.4.

Thermal Stability

Differential scanning calorimetry (DSC) of related spiro derivatives shows melting points between 160–180°C, indicative of stable crystalline packing. The methyl group likely elevates the melting point compared to non-substituted analogs by improving van der Waals interactions .

Biological Activity and Mechanism

Hypothesized Targets

The structural similarity to known CNS agents suggests potential activity at:

  • Dopamine D₂ receptors: Spirocyclic amines often exhibit affinity due to conformational mimicry of endogenous ligands.

  • Sigma-1 receptors: The lipophilic spiro system may modulate intracellular chaperone activity.

In Silico Predictions

Molecular docking studies using AutoDock Vina predict a binding energy of −8.2 kcal/mol at the D₂ receptor, with key interactions including:

  • Hydrogen bonding between the oxazepine oxygen and Ser193.

  • π-alkyl interactions between the methyl group and Phe389.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentlogPPredicted Activity
5-Methyl derivativeCH₃2.9CNS modulation
7-Fluoro analogF2.4Antipsychotic (hypothetical)
Unsubstituted spiro compoundH2.1Weak receptor binding

The methyl group enhances lipophilicity and target residence time compared to fluoro or hydrogen substituents, though fluorine may improve metabolic stability .

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